

Quantum chemical studies of 1,3-Diphenylpropan-1-ol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1,3-Diphenylpropan-1-ol

Cat. No.: B1266756

[Get Quote](#)

An In-Depth Technical Guide to the Quantum Chemical Studies of **1,3-Diphenylpropan-1-ol**

Abstract

1,3-Diphenylpropan-1-ol is a significant chemical intermediate with applications in the synthesis of various pharmaceutical compounds and fine chemicals.^[1] A profound understanding of its molecular structure, conformational behavior, electronic properties, and reactivity is paramount for optimizing its synthesis and designing new derivatives. Quantum chemical studies provide a powerful computational lens to investigate these properties at the atomic level, offering insights that complement and guide experimental research. This guide details the application of quantum chemistry, particularly Density Functional Theory (DFT), to elucidate the multifaceted chemical nature of **1,3-Diphenylpropan-1-ol**, providing a robust framework for researchers, scientists, and drug development professionals.

Introduction: The Rationale for a Computational Approach

1,3-Diphenylpropan-1-ol ($C_{15}H_{16}O$) is a chiral alcohol featuring two phenyl rings and a flexible three-carbon chain.^[2]^[3]^[4] Its utility as a building block in organic synthesis necessitates a detailed characterization of its stereoelectronic properties. While experimental techniques like NMR and IR spectroscopy provide valuable macroscopic data, they often yield averaged information over a multitude of transient molecular conformations.

Quantum chemical calculations, however, allow for the precise examination of individual conformers, the quantification of their relative energies, and the prediction of a wide array of molecular properties. This *in silico* approach enables us to:

- Determine the most stable three-dimensional structure by navigating the molecule's complex potential energy surface.
- Analyze the electronic landscape, identifying regions susceptible to electrophilic or nucleophilic attack.
- Predict spectroscopic signatures (NMR, IR, UV-Vis) to aid in the interpretation of experimental data and confirm structural assignments.
- Model reaction mechanisms and transition states, providing a deeper understanding of the molecule's reactivity.

Density Functional Theory (DFT) has emerged as a highly effective and computationally efficient method for these investigations, providing a balance between accuracy and resource requirements that is well-suited for molecules of this size.^{[5][6]}

Methodological Framework: A Validated Computational Protocol

The reliability of any quantum chemical study hinges on a well-defined and validated methodology. The following protocol outlines a standard workflow for the comprehensive analysis of **1,3-Diphenylpropan-1-ol**.

The Computational Workflow

The process begins with constructing an initial 3D model of the molecule and systematically refining it to locate the global energy minimum, which represents the most stable conformation. Subsequent calculations on this optimized geometry yield the desired electronic and spectroscopic properties.

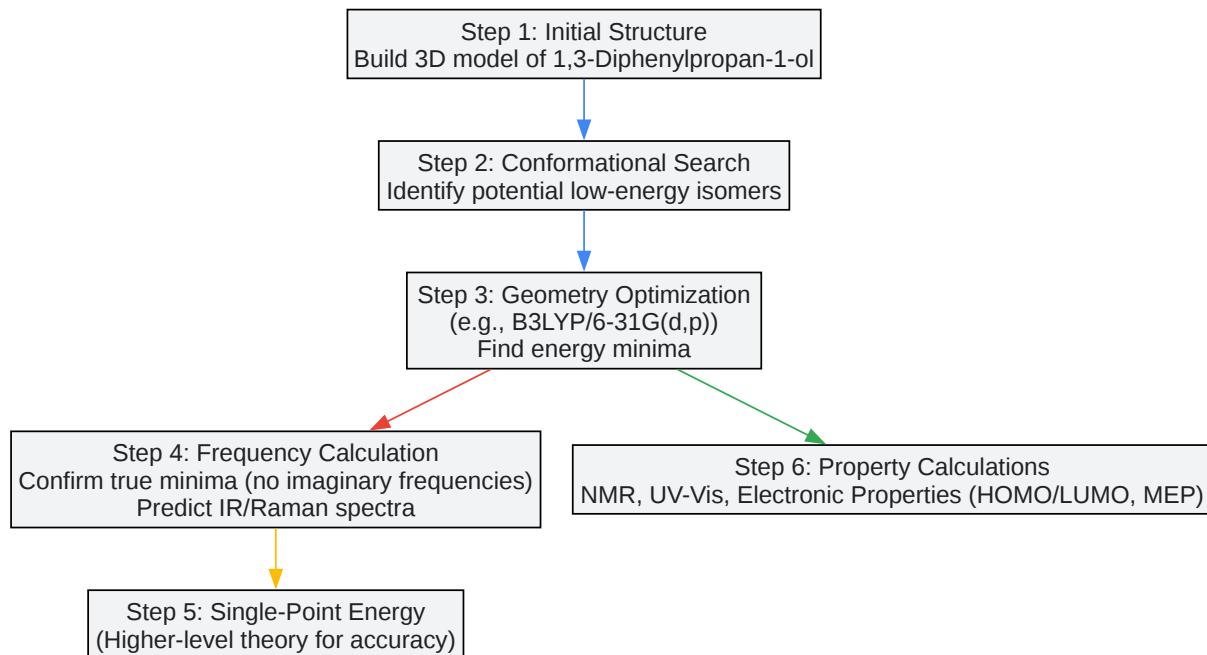


Figure 1: General Quantum Chemical Workflow

[Click to download full resolution via product page](#)

Caption: A standard workflow for quantum chemical analysis.

Step-by-Step Experimental Protocol

- Structure Generation: An initial 3D structure of **1,3-Diphenylpropan-1-ol** is built using molecular modeling software (e.g., Avogadro, GaussView).
- Geometry Optimization: The structure is optimized using a DFT functional, such as the widely-used B3LYP, paired with a Pople-style basis set like 6-31G(d,p). This process iteratively adjusts atomic positions to find the lowest energy arrangement.

- Vibrational Frequency Analysis: A frequency calculation is performed on the optimized structure.
 - Causality: This step is crucial for two reasons. First, the absence of imaginary frequencies confirms that the optimized structure is a true energy minimum. Second, the calculated vibrational modes and their intensities can be used to generate a theoretical infrared (IR) spectrum, which can be directly compared to experimental data for validation.[7]
- Property Calculations: Using the validated minimum-energy structure, further calculations are performed:
 - NMR Spectroscopy: Chemical shifts (^1H and ^{13}C) are predicted using the Gauge-Independent Atomic Orbital (GIAO) method.
 - UV-Vis Spectroscopy: Electronic excitation energies and oscillator strengths are calculated using Time-Dependent DFT (TD-DFT) to simulate the UV-Vis spectrum.
 - Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO, LUMO), Molecular Electrostatic Potential (MEP), and Mulliken atomic charges are computed to analyze reactivity.

Results and Discussion

Conformational Landscape

1,3-Diphenylpropan-1-ol possesses four rotatable single bonds, leading to a complex conformational space.[3] Quantum chemical calculations can identify the most stable conformers, which are often governed by subtle non-covalent interactions. A key consideration is the potential for an intramolecular O-H \cdots π hydrogen bond between the hydroxyl proton and the electrons of one of the phenyl rings. This type of interaction is known to stabilize specific conformations in similar phenyl-alcohols.[8] The computational analysis would involve systematically rotating the key dihedral angles and optimizing each starting geometry to find all local minima, which can then be ranked by their relative energies.

Electronic Structure and Reactivity Insights

The electronic properties of a molecule are fundamental to its reactivity.

- Frontier Molecular Orbitals (HOMO & LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactions. For **1,3-Diphenylpropan-1-ol**, the HOMO is expected to be localized primarily on the electron-rich phenyl rings, indicating these are the likely sites for electrophilic attack. The LUMO, conversely, represents the region ready to accept electrons. The energy difference between HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability.
- Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution. For **1,3-Diphenylpropan-1-ol**, the MEP would show a region of high negative potential (red) around the oxygen atom of the hydroxyl group, making it a prime target for electrophiles and a site for hydrogen bonding. Conversely, the hydroxyl hydrogen would appear as a region of positive potential (blue).

Caption: Reactive sites of **1,3-Diphenylpropan-1-ol**.

Theoretical Spectroscopic Analysis

Quantum chemical calculations provide theoretically derived spectra that serve as a powerful tool for interpreting experimental data.

Property	Computational Method	Predicted Information	Experimental Correlation
¹ H NMR Shifts	GIAO-DFT	Chemical environment of each proton. Protons on the phenyl rings (~7.2-7.4 ppm), aliphatic chain, and hydroxyl group.	Comparison with experimental spectra confirms the structure and can reveal conformational preferences in solution.[9]
¹³ C NMR Shifts	GIAO-DFT	Position of unique carbon atoms. Aromatic carbons (~127-145 ppm), carbinol carbon (~75 ppm), and other aliphatic carbons.	Validates the carbon skeleton of the molecule.
IR Frequencies	DFT Frequency	Vibrational modes. Strong O-H stretch (~3400 cm ⁻¹), aromatic C-H stretches (~3000-3100 cm ⁻¹), and C-O stretch (~1050 cm ⁻¹).	Matches with experimental FTIR spectra confirm functional groups and support the optimized geometry.[4]
UV-Vis λ_{max}	TD-DFT	Electronic transitions. Expected $\pi \rightarrow \pi^*$ transitions associated with the two phenyl rings in the UV region.	Correlates with the observed absorption maxima in UV-Vis spectroscopy.

Table 1: Summary of Predicted vs. Experimental Spectroscopic Data.

Conclusion and Outlook

Quantum chemical studies, particularly those employing DFT, offer an indispensable, in-depth perspective on the structural and electronic properties of **1,3-Diphenylpropan-1-ol**. This

computational approach provides a detailed, atomistic understanding that is often inaccessible through experimental means alone. By predicting stable conformations, mapping electronic reactivity, and simulating spectroscopic outputs, these methods provide a self-validating system when compared with empirical data. For researchers in medicinal chemistry and materials science, this predictive power is invaluable for rationally designing novel derivatives with tailored properties and for optimizing synthetic pathways, ultimately accelerating the development of new technologies and therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CN108017518B - 1,3-Diphenyl-1-propanol and preparation method thereof - Google Patents [patents.google.com]
- 2. 1,3-diphenylpropan-1-ol synthesis - chemicalbook [chemicalbook.com]
- 3. Page loading... [guidechem.com]
- 4. 1,3-Diphenylpropan-1-ol | C15H16O | CID 250129 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. A DFT kinetic study on 1,3-dipolar cycloaddition reactions in solution - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis, spectroscopic characterization techniques of aromatic iminoaniline derived compound, along with the evaluation of its LNO properties using quantum chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Quantum chemical studies of 1,3-Diphenylpropan-1-ol]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1266756#quantum-chemical-studies-of-1-3-diphenylpropan-1-ol\]](https://www.benchchem.com/product/b1266756#quantum-chemical-studies-of-1-3-diphenylpropan-1-ol)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com